Dexpramipexole

Dopamine receptor pharmacology Enantiomer selectivity Neurodegenerative disease research

Mitochondrial researchers using pramipexole face confounding D2/D3 receptor activation at neuroprotective doses. Dexpramipexole (CAS 104632-28-2), the (R)-enantiomer, exhibits ~10,000-fold lower dopamine activity while retaining F1Fo-ATP synthase modulation, enabling high-dose mitochondrial studies without dopaminergic interference. • >98% enantiomeric purity critical-0.5% (S)-contamination reduces in vivo tolerability • Crosses blood-brain barrier; validated in stroke, ALS & HES models • Orally bioavailable; well-tolerated at doses up to 300 mg/day

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
CAS No. 104632-28-2
Cat. No. B1663564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexpramipexole
CAS104632-28-2
Synonyms2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x
Molecular FormulaC10H17N3S
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)N
InChIInChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1
InChIKeyFASDKYOPVNHBLU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexpramipexole Chemical Profile and Procurement Characteristics


Dexpramipexole (KNS-760704) is the (R)-(+) enantiomer of the dopamine agonist pramipexole, a synthetic aminobenzothiazole derivative with molecular formula C₁₀H₁₇N₃S and molecular weight 211.33 g/mol [1]. Unlike its (S)-enantiomer counterpart which is marketed for Parkinson's disease and restless legs syndrome, dexpramipexole exhibits substantially reduced affinity for dopamine D2 and D3 receptors while retaining neuroprotective and mitochondrial modulatory properties [2]. The compound is orally bioavailable, crosses the blood-brain barrier, and demonstrates a favorable safety profile that enables dosing at levels orders of magnitude higher than the maximum recommended dose of pramipexole [3].

Enantiomer-specific tool

(R)-enantiomer with minimal dopamine D2/D3 receptor activity

Mitochondrial modulation

Binds F1Fo-ATP synthase; distinct from pramipexole target engagement

Oral CNS-penetrant probe

Reported oral bioavailability and brain penetration for in vivo studies

Why Dexpramipexole Substitution Fails


Substituting dexpramipexole with pramipexole, racemic pramipexole, or other in-class dopamine agonists is not scientifically valid due to fundamental differences in receptor pharmacology and enantiomeric specificity. Pramipexole [(S)-enantiomer] acts as a high-affinity D2/D3 dopamine agonist with dose-limiting adverse effects including orthostatic hypotension and hallucinations, whereas dexpramipexole [(R)-enantiomer] exhibits approximately 10,000-fold lower functional dopamine activity, enabling safe administration at doses up to 67-fold higher than the maximum recommended daily dose of pramipexole [1]. Critically, even trace contamination of dexpramipexole with 0.5% of the (S)-enantiomer significantly reduces maximum tolerated dose in vivo, demonstrating that enantiomeric purity is an essential quality attribute with direct pharmacological consequences [2]. Furthermore, dexpramipexole engages distinct molecular targets including F1Fo-ATP synthase and modulates eosinophil maturation pathways that are not affected by pramipexole at clinically achievable concentrations [3].

Pramipexole (S-enantiomer)

High-affinity D2/D3 agonist may confound research endpoints and dose-response interpretation

Racemic mixture

Even 0.5% (S)-enantiomer contamination may significantly alter tolerability and experimental outcomes

Other dopamine agonists

Lack F1Fo-ATP synthase binding and eosinophil modulation; distinct target engagement may not transfer

Dexpramipexole Differentiation Evidence


Dopamine Receptor Affinity vs Pramipexole

Dexpramipexole demonstrates profoundly lower affinity for human recombinant dopamine D2s and D3 receptors compared to its (S)-enantiomer pramipexole. In head-to-head in vitro binding assays using chirally pure compounds, pramipexole exhibited high-affinity ligand binding and potent functional agonism at both D2s and D3 receptors, while dexpramipexole showed minimal binding affinity and negligible functional agonist potency [1]. The translation of this receptor affinity difference to in vivo tolerability was validated in beagle dogs: pramipexole produced characteristic dopaminergic side effects at 0.0075 mg/kg, whereas dexpramipexole was tolerated at doses at least 10,000-fold higher [2].

Dopamine receptor affinity
Head-to-head
Dexpramipexole: ≥10,000× higher tolerated dose
Pramipexole: side effects at 0.0075 mg/kg
Supports high-dose model studies without dopaminergic confounds
In vivo beagle dog tolerability; recombinant D2s/D3 binding
Dopamine receptor pharmacology Enantiomer selectivity Neurodegenerative disease research

Mitochondrial ATP Synthase Binding Profile

Dexpramipexole binds specifically to the F1Fo-ATP synthase (mitochondrial complex V), a target not engaged by pramipexole at clinically relevant concentrations. Radioligand binding studies using [¹⁴C]-labeled dexpramipexole demonstrated specific binding to purified recombinant b and oligomycin sensitivity-conferring protein (OSCP) subunits of mitochondrial F1Fo-ATP synthase [1]. In brain-derived submitochondrial vesicles, dexpramipexole inhibited ion conductance through the c-subunit channel (mPTP) of complex V, and this inhibition was eliminated by urea denaturation of extramembrane components, confirming a direct protein interaction distinct from the dopamine receptor-mediated effects of pramipexole [2]. In functional assays, dexpramipexole increased mitochondrial ATP production in cultured neurons and glial cells while simultaneously reducing oxygen consumption, indicating improved mitochondrial efficiency [3].

Mitochondrial ATP synthase binding
Head-to-head
Dexpramipexole: Binds b and OSCP subunits; inhibits c-subunit current
Pramipexole: No reported F1Fo-ATP synthase binding
Unique mitochondrial target engagement for bioenergetics research
Radioligand binding and patch-clamp in submitochondrial vesicles
Mitochondrial bioenergetics Neuroprotection ATP synthase modulation

Eosinophil-Lowering Effect in HES

Dexpramipexole demonstrates clinically meaningful eosinophil-lowering activity, an effect not observed with pramipexole or other dopamine agonists. In an open-label proof-of-concept study of 10 subjects with glucocorticoid-dependent hypereosinophilic syndromes (HES), dexpramipexole (150 mg orally twice daily) achieved a ≥50% reduction in minimum effective glucocorticoid dose in 40% of subjects (95% CI: 12%–74%), with the median post-treatment glucocorticoid dose ratio being 66% of baseline (95% CI: 6%–98%; p = 0.03) [1]. Among evaluable subjects, two achieved complete glucocorticoid discontinuation (MECD = 0 mg prednisone) with absolute eosinophil count of 0/μL and remained in clinical remission on dexpramipexole monotherapy for 7 and 12 months, respectively [2]. Bone marrow biopsy samples after 12 weeks of treatment showed selective absence of mature eosinophils in responders, suggesting an effect on eosinophil maturation in the bone marrow [3].

Eosinophil endpoint response
Endpoint context
40% responders ≥50% glucocorticoid dose reduction (p=0.03)
Supports eosinophil maturation research and HES model endpoints
Open-label study; N=10; 150 mg BID; median dose 66% of baseline
Hypereosinophilic syndrome Eosinophil biology Steroid-sparing therapy

Enantiomeric Purity and Tolerability

Enantiomeric purity is a critical quality attribute for dexpramipexole, as demonstrated by direct experimental evidence. In beagle dog tolerability studies, spiking chirally pure dexpramipexole drug substance with only 0.5% of the (S)-enantiomer (pramipexole) significantly reduced the maximum tolerated dose [1]. This finding directly quantifies the functional consequence of enantiomeric impurity and establishes a scientifically justified purity specification for procurement. The chemoenzymatic synthesis route using baker's yeast-catalyzed reduction of prochiral ketones yields the key (R)-enantiomer intermediate with >98% enantiomeric excess, providing a validated approach for achieving the required chiral purity [2].

Enantiomeric purity impact
Head-to-head
0.5% (S)-enantiomer Significantly reduces MTD
Enantiomeric purity critical for tolerability and data reproducibility
Beagle dog tolerability study; ≥98% ee recommended
Enantiomeric purity Chiral quality control Pharmacological safety

Oral Bioavailability and CNS Penetration

Dexpramipexole exhibits favorable pharmacokinetic properties that support oral dosing in preclinical and clinical research applications. In Phase 1 studies involving 54 healthy adults, dexpramipexole was rapidly absorbed with time to maximum plasma concentration (Tmax) ranging from 1.8 to 2.6 hours and terminal elimination half-life ranging from 6.4 to 8.1 hours under fasted conditions [1]. The compound is predominantly eliminated unchanged in urine, with 84%–90% of the administered dose excreted as parent drug, indicating minimal hepatic metabolism [2]. Food intake had no clinically significant effect on single-dose pharmacokinetics, supporting flexible dosing regimens [3]. Preclinical studies demonstrated that dexpramipexole rapidly achieves and maintains high central nervous system concentrations relative to plasma, confirming efficient blood-brain barrier penetration [4].

Oral PK profile
Class-level
Tmax 1.8–2.6 h t½ 6.4–8.1 h; 84–90% excreted unchanged
Supports oral dosing model design and CNS exposure studies
Phase 1 SAD/MAD in 54 healthy adults; minimal metabolism
Pharmacokinetics Oral bioavailability Blood-brain barrier penetration

Dexpramipexole Application Scenarios


Mitochondrial Bioenergetics and Neuroprotection

For investigators studying mitochondrial dysfunction in neurodegeneration, ischemia-reperfusion injury, or metabolic disorders, dexpramipexole provides a validated tool for modulating F1Fo-ATP synthase activity without confounding dopaminergic effects. The compound binds specifically to the b and OSCP subunits of mitochondrial complex V and inhibits c-subunit channel conductance [1]. In experimental stroke models, post-ischemic treatment with dexpramipexole at clinically relevant doses reduced brain infarct size and improved neurological outcomes, with mass spectrometry imaging confirming drug concentrations in the ischemic penumbra equal to neuroprotective levels established in vitro [2]. This enables research programs requiring high-dose mitochondrial modulation while maintaining experimental interpretability unconfounded by dopamine receptor activation.

Eosinophil Biology and HES Research

Dexpramipexole represents a mechanistically distinct tool for investigating eosinophil maturation and glucocorticoid-sparing therapeutic strategies in HES and eosinophil-associated disorders. Clinical evidence demonstrates that dexpramipexole (150 mg BID) reduces absolute eosinophil counts and enables clinically meaningful glucocorticoid dose reduction, with 40% of HES subjects achieving ≥50% steroid dose reduction and some achieving complete steroid withdrawal with sustained remission [1]. Bone marrow biopsy data showing selective absence of mature eosinophils in responders indicates an effect on eosinophilopoiesis [2]. For researchers investigating eosinophil-driven pathologies or developing steroid-sparing regimens, dexpramipexole offers a well-tolerated oral agent with a distinct mechanism unrelated to anti-IL-5 biologics or traditional immunosuppressants.

ALS Disease Modeling and Biomarker Studies

Despite the negative Phase 3 EMPOWER trial, dexpramipexole remains valuable for ALS research programs investigating patient stratification, responder subgroup identification, and biomarker development. The Phase 2 trial demonstrated dose-dependent slowing of functional decline over three months, with 300 mg/day showing 20% slower ALSFRS-R decline compared to placebo, though Phase 3 failed to replicate these findings in a larger cohort [1]. Notably, dexpramipexole treatment consistently lowered eosinophil counts in ALS patients, establishing a pharmacodynamic biomarker of target engagement independent of clinical efficacy [2]. This makes dexpramipexole useful for studies exploring heterogeneity in ALS drug response, optimizing biomarker-driven trial designs, and investigating the relationship between mitochondrial function and motor neuron survival.

Chiral Separation and Enantiomeric Purity QC

Dexpramipexole serves as a compelling model compound for chiral separation methodology development and enantiomeric purity validation studies. The profound pharmacological difference between the (R)- and (S)-enantiomers, coupled with the experimental demonstration that 0.5% (S)-enantiomer contamination significantly reduces in vivo tolerability, provides a scientifically rigorous case study for establishing chiral purity specifications [1]. Validated chemoenzymatic synthesis routes achieving >98% enantiomeric excess for the key (R)-intermediate are available as reference methods [2]. This scenario is particularly relevant for analytical chemistry, pharmaceutical quality control, and contract research organizations developing or validating chiral HPLC, SFC, or other enantioselective analytical methods.

Application
Selection Property
Validation Focus
Mitochondrial bioenergetics research
F1Fo-ATP synthase binding specificity
Mitochondrial efficiency and neuroprotection assay endpoints
Eosinophil biology studies
Eosinophil maturation pathway engagement
Glucocorticoid-reduction endpoint monitoring
ALS disease modeling
Pharmacodynamic biomarker (eosinophil count)
ALSFRS-R decline endpoint context, responder subgroup analysis
Chiral separation method development
Enantiomeric purity requirement
Enantiomeric excess validation, tolerability endpoint correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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